molecular formula C7H5N3O3 B1333978 5-Nitro-2-benzimidazolinone CAS No. 93-84-5

5-Nitro-2-benzimidazolinone

Cat. No. B1333978
Key on ui cas rn: 93-84-5
M. Wt: 179.13 g/mol
InChI Key: DLJZIPVEVJOKHB-UHFFFAOYSA-N
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Patent
US07749994B2

Procedure details

DMF (10 ml) was added to 0.6 g of 60% NaH (15.12 mM) in a 100 mL round bottom flask under N2. Added to the flask was 1.29 g of 5-nitro-2-benzimidazolinone (7.20 mM) in 10 mL DMF and rinsed with 10 mL more DMF. The solution was stirred 25 minutes and 10.22 g MeI (72 mM) was added and then stirred a further 3 hours. HCl (200 mL, 1 M) was added to the solution and then was extracted with EtOAc, washed with brine, and dried over MgSO4 and then concentrated in vacuo and flashed 0 to 100% EtOAc in hexanes to give 1.4 g of 1,3-dimethyl-5-nitro-1H-benzo[d]imidazol-2(3H)-one (93% yield).
Quantity
1.29 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.6 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[N+:3]([C:6]1[CH:15]=[CH:14]C2N[C:11](=O)[NH:12][C:8]=2[CH:7]=1)([O-:5])=[O:4].[CH3:16][N:17]([CH:19]=[O:20])[CH3:18]>>[CH3:16][N:17]1[C:18]2[CH:14]=[CH:15][C:6]([N+:3]([O-:5])=[O:4])=[CH:7][C:8]=2[N:12]([CH3:11])[C:19]1=[O:20] |f:0.1|

Inputs

Step One
Name
Quantity
1.29 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC2=C(NC(N2)=O)C=C1
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
CN(C)C=O
Step Three
Name
Quantity
0.6 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
10 mL
Type
reactant
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
The solution was stirred 25 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Added to the flask
WASH
Type
WASH
Details
rinsed with 10 mL more DMF
ADDITION
Type
ADDITION
Details
10.22 g MeI (72 mM) was added
STIRRING
Type
STIRRING
Details
stirred a further 3 hours
Duration
3 h
ADDITION
Type
ADDITION
Details
HCl (200 mL, 1 M) was added to the solution
EXTRACTION
Type
EXTRACTION
Details
was extracted with EtOAc
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
25 min
Name
Type
product
Smiles
CN1C(N(C2=C1C=CC(=C2)[N+](=O)[O-])C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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